

# Technical Guide: Synthesis and Properties of 2-Chloro-N,N-dimethylethanimidamide

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## Compound of Interest

Compound Name: *Ethanimidamide, 2-chloro-N,N-dimethyl-*

CAS No.: 88670-14-8

Cat. No.: B8758973

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## Executive Summary

2-Chloro-N,N-dimethylethanimidamide (also known as 2-chloro-N,N-dimethylacetamidine) is a bifunctional reagent characterized by an electrophilic

-chloro group and a nucleophilic/basic amidine moiety. It serves as a critical "C-C-N" synthon for constructing nitrogen-containing heterocycles, particularly thiazoles, imidazoles, and pyrimidines, often found in pharmaceutical and agrochemical scaffolds.

This compound is typically handled as its hydrochloride salt to prevent self-alkylation and hydrolysis. Its synthesis requires precise control to preserve the carbon-chlorine bond while constructing the amidine functionality.

## Chemical Identity

Property	Detail
IUPAC Name	2-Chloro-N,N-dimethylethanimidamide
Common Name	2-Chloro-N,N-dimethylacetamidine
CAS Number	88670-14-8
Molecular Formula	
Molecular Weight	120.58 g/mol (Free base)
SMILES	CN(C)C(=N)CCl
Structure	

## Chemical Properties & Reactivity

The molecule features a "push-pull" electronic structure. The dimethylamino group acts as an electron donor to the imine, increasing the basicity of the

nitrogen. However, the electron-withdrawing chlorine atom at the

-position creates an electrophilic site, making the molecule susceptible to nucleophilic attack (including self-cyclization if not stabilized).

Parameter	Value / Description
Physical State	Typically an oil (free base) or hygroscopic solid (HCl salt).
Density	~1.18 g/cm <sup>3</sup> (Predicted)
Basicity (pKa)	~10.5–11.5 (Estimated for amidine). Slightly lower than acetamidine due to inductive effect of Cl.
Solubility	Soluble in polar organic solvents (MeOH, DCM, MeCN). Salts are water-soluble.
Stability	High Reactivity. The free base is prone to dimerization or hydrolysis. Store as HCl salt under inert atmosphere at -20°C.

## Synthesis Protocols

The most robust synthetic route avoids the direct reaction of chloroacetonitrile with dimethylamine (which leads to nucleophilic substitution of the chlorine). Instead, the Vilsmeier-Haack activation of 2-chloro-N,N-dimethylacetamide is the preferred method, ensuring the preservation of the

-chloro substituent.

### Method A: Vilsmeier-Haack Activation (Primary Route)

This method converts the amide carbonyl into an amidine via a chloroiminium intermediate.

#### Reagents

- Substrate: 2-Chloro-N,N-dimethylacetamide (CAS 2675-89-0)[1]
- Activator: Phosphorus oxychloride ( ) or Oxalyl chloride
- Nitrogen Source: Ammonia gas ( ) or Ammonium carbonate
- Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

#### Step-by-Step Protocol

- Activation:
  - Charge a flame-dried reaction vessel with 2-chloro-N,N-dimethylacetamide (1.0 eq) and anhydrous DCM under .
  - Cool to 0°C. Add (1.1 eq) dropwise to control the exotherm.

- Mechanistic Insight: This forms the electrophilic Vilsmeier complex (chloroiminium salt), activating the carbonyl carbon.
- Stir at room temperature for 2–4 hours until amide consumption is complete (monitor by TLC/NMR).
- Amidation:
  - Cool the mixture to  $-10^{\circ}\text{C}$ .
  - Sparge anhydrous  
gas into the solution or add a saturated solution of  
in dioxane.
  - Critical Control: Maintain low temperature to prevent displacement of the  
-chloride by ammonia.
  - Stir for 2 hours, allowing the mixture to warm to  $0^{\circ}\text{C}$ .
- Work-up & Isolation:
  - Quench carefully with ice water (hydrolysis of excess  
).
  - Basify the aqueous layer to pH ~10 with  
(rapidly) and extract immediately with DCM.
  - Note: Prolonged exposure to base hydrolyzes the amidine back to the amide.
  - Dry organic layer over  
. Treat with  
in ether to precipitate 2-chloro-N,N-dimethylethanimidamide hydrochloride.
  - Filter and dry under vacuum.

## Method B: Pinner Synthesis (Alternative)

Used when starting from chloroacetonitrile. Requires strict temperature control to prevent substitution.

- Imidate Formation: React

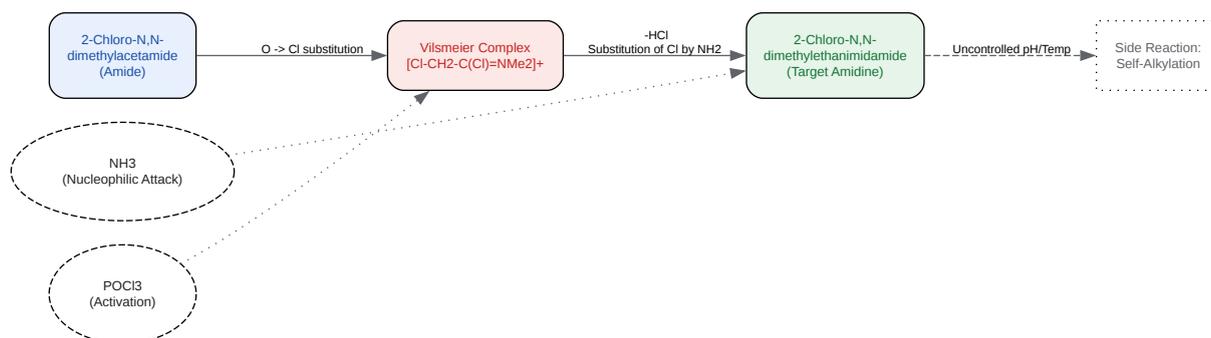
with dry

in absolute ethanol at 0°C to form Ethyl 2-chloroacetimidate hydrochloride.

- Amination: React the imidate salt with dimethylamine (1.0 eq) in cold ethanol (-10°C). The amine attacks the imidate carbon, displacing ethanol to form the amidine.

## Reaction Mechanism & Pathway

The following diagram illustrates the Vilsmeier-Haack route, highlighting the critical intermediate that allows for the transformation of the amide to the amidine without affecting the alkyl chloride.



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Figure 1: Synthetic pathway via Vilsmeier activation. The process converts the carbonyl oxygen to a leaving group (Cl), which is then displaced by ammonia.

## Applications in Drug Discovery

This building block is primarily used to synthesize 5-membered heterocycles via Hantzsch-type cyclizations.

## Thiazole Synthesis

Reacting 2-chloro-N,N-dimethylethanimidamide with thiourea or thioamides yields 2-amino-thiazole derivatives. The amidine nitrogen attacks the thiocarbonyl, while the sulfur attacks the -carbon, displacing the chlorine.

- Reference: Abdelaal & Bauer (1988) utilized similar -chloroamidines precursors to synthesize 2-amino-4-imino-4,5-dihydrothiazoles.[2]

## Imidazole Synthesis

Reaction with primary amines or amidines can lead to imidazole rings, common pharmacophores in antifungal and anticancer drugs.

## Neonicotinoid Precursors

N,N-dimethylamidines are structural motifs in certain neonicotinoid insecticides, where the electron-donating amino group modulates binding to nicotinic acetylcholine receptors.

## References

- Abdelaal, S. M., & Bauer, L. (1988). Synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl- $\alpha$ -chloroamidines and thiourea. *Journal of Heterocyclic Chemistry*, 25(6), 1849–1856.[2] [Link](#)
- Sigma-Aldrich. (n.d.). Dimethylamine solution - Product Specification & Applications. Retrieved from

- PubChem. (n.d.).<sup>[1][3]</sup> **Ethanimidamide, 2-chloro-N,N-dimethyl-** (CAS 88670-14-8). National Library of Medicine. Retrieved from
- Gautier, J. A., et al. (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons. (General reference for Pinner/Vilsmeier amidine synthesis).

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## Sources

- [1. 2-chloro-N,N-dimethylacetamide | C<sub>4</sub>H<sub>8</sub>ClNO | CID 75886 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 二甲胺 溶液 2.0 M in methanol | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. Ethanimidamide, N,N-dimethyl- | C<sub>4</sub>H<sub>10</sub>N<sub>2</sub> | CID 6394935 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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